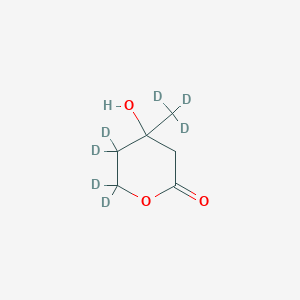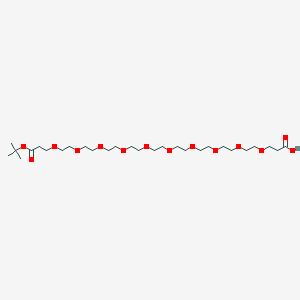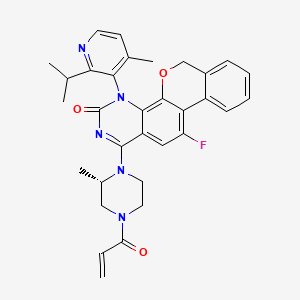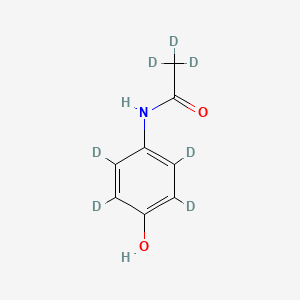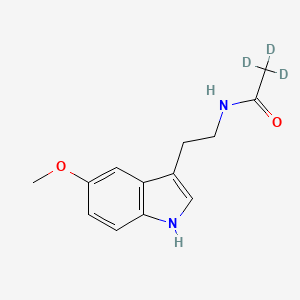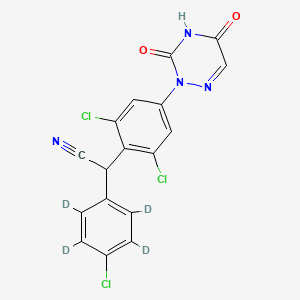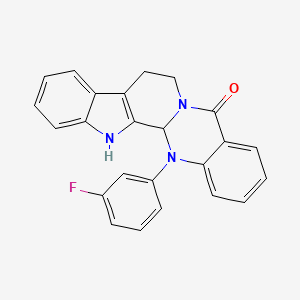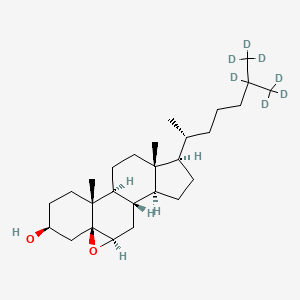
(+/-)-Desvenlafaxine-d6 Succinate H2O (N,N-dimethyl-d6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desvenlafaxine-d6 (succinate hydrate) is a deuterated form of desvenlafaxine, which is an active metabolite of venlafaxine. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder. The deuterated form, desvenlafaxine-d6, is often used in scientific research to study the pharmacokinetics and metabolism of desvenlafaxine due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of desvenlafaxine-d6 (succinate hydrate) involves the deuteration of desvenlafaxine. The process typically starts with the synthesis of desvenlafaxine, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. The final product is then converted to its succinate hydrate form .
Industrial Production Methods
Industrial production of desvenlafaxine-d6 (succinate hydrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
Analyse Des Réactions Chimiques
Types of Reactions
Desvenlafaxine-d6 (succinate hydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of desvenlafaxine-d6 can lead to the formation of desvenlafaxine-N-oxide, while reduction can yield desvenlafaxine .
Applications De Recherche Scientifique
Desvenlafaxine-d6 (succinate hydrate) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of desvenlafaxine.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Clinical Research: Employed in clinical trials to monitor drug levels and ensure accurate dosing.
Mécanisme D'action
Desvenlafaxine-d6 (succinate hydrate) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action helps alleviate symptoms of depression. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET). The pathways involved are primarily related to the modulation of neurotransmitter levels in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venlafaxine: The parent compound of desvenlafaxine, also an SNRI.
Duloxetine: Another SNRI used for the treatment of major depressive disorder and generalized anxiety disorder.
Milnacipran: An SNRI used for the treatment of fibromyalgia.
Uniqueness
Desvenlafaxine-d6 (succinate hydrate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound in biological systems. This makes it a valuable tool in both preclinical and clinical research .
Propriétés
Formule moléculaire |
C20H33NO7 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol;butanedioic acid;hydrate |
InChI |
InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2/i1D3,2D3;; |
Clé InChI |
PWPDEXVGKDEKTE-ADBWCSELSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O.O |
SMILES canonique |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


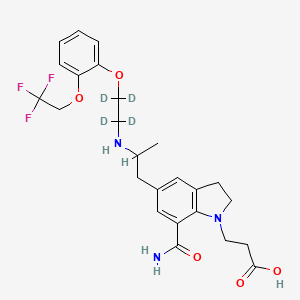
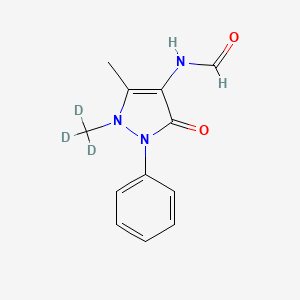
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
